molecular formula C10H6Cl2N2O3 B10869102 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

Cat. No.: B10869102
M. Wt: 273.07 g/mol
InChI Key: URUFPJKRPSYKSA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a dichlorophenyl group, a hydroxyl group, and a carboxylic acid group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by hydrolysis to yield the final product. The reaction conditions often include refluxing in ethanol with the addition of glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Formation of 1-(3,4-Dichlorophenyl)-5-oxo-1h-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C10H6Cl2N2O3

Molecular Weight

273.07 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17)

InChI Key

URUFPJKRPSYKSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl

Origin of Product

United States

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